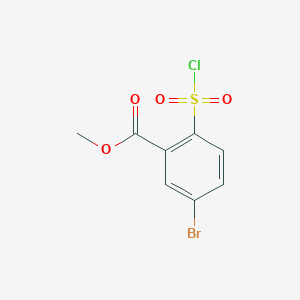

Methyl 5-bromo-2-(chlorosulfonyl)benzoate

Description

Historical Perspectives on Sulfonyl Chloride and Bromo-substituted Benzoate (B1203000) Derivatives in Synthetic Chemistry

The utility of sulfonyl chlorides and bromo-substituted aromatic compounds in organic synthesis is well-established. Sulfonyl chlorides (RSO₂Cl) have long been recognized as principal reagents for the formation of sulfonamides and sulfonate esters. wikipedia.org Historically, their synthesis involved reactions like the chlorination of sulfonic acids or the direct chlorosulfonation of arenes. wikipedia.orgorganic-chemistry.org The reactivity of the sulfonyl chloride group with a wide range of nucleophiles, especially amines and alcohols, has made it a cornerstone in the construction of sulfur-containing functional groups, which are prevalent in many pharmaceuticals. wikipedia.org The introduction of the sulfonyl moiety can modulate a molecule's physicochemical properties, such as acidity and solubility, and provide hydrogen-bonding capabilities crucial for binding to biological targets. researchgate.netnih.gov

Bromo-substituted benzoate derivatives have also played a significant role in the evolution of synthetic chemistry, particularly with the advent of transition-metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group in reactions such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com This functionality enables chemists to introduce a wide variety of substituents onto the aromatic ring, building molecular complexity from relatively simple, halogenated precursors. The ester group, meanwhile, can be readily hydrolyzed or transformed into other functional groups, adding another layer of synthetic versatility.

The Role of Methyl 5-bromo-2-(chlorosulfonyl)benzoate as a Key Intermediate in Complex Molecule Synthesis

This compound combines the distinct reactivities of both a sulfonyl chloride and a bromo-benzoate. Its primary role as a synthetic intermediate stems from the high reactivity of the chlorosulfonyl group. This group readily reacts with primary or secondary amines to form stable sulfonamide linkages, a foundational reaction in the synthesis of many biologically active molecules. wikipedia.org For instance, related compounds serve as intermediates in the synthesis of benzothiazines. nih.govresearchgate.net

The compound's structure allows for a two-stage synthetic strategy. First, the chlorosulfonyl group can be selectively reacted with an amine to form a sulfonamide. Subsequently, the bromine atom on the aromatic ring can be utilized in cross-coupling reactions to introduce further molecular complexity. This orthogonal reactivity makes this compound a powerful tool for building diverse molecular scaffolds from a single starting material.

Below are key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₆BrClO₄S |

| Molecular Weight | 313.55 g/mol |

| SMILES | COC(=O)C1=C(C=CC(=C1)Br)S(=O)(=O)Cl |

| InChIKey | CQSLXZHFTVZPCN-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical databases. vulcanchem.comnih.gov

Predicted collision cross-section (CCS) values, which are important for mass spectrometry-based identification, provide insight into the molecule's gas-phase behavior.

| Adduct | m/z | CCS (Ų) |

| [M+H]⁺ | 312.89314 | 142.7 |

| [M+Na]⁺ | 334.87508 | 146.0 |

| [M-H]⁻ | 310.87858 | 141.6 |

Predicted data provides an estimate of the ion's size and shape in the gas phase. vulcanchem.com

Current Research Landscape and Emerging Academic Applications of Related Halogenated Sulfonyl Compounds

The field of halogenated sulfonyl compounds continues to be an active area of research, with new synthetic methods and applications emerging regularly. Current research focuses on leveraging the unique properties of these compounds for novel transformations and the development of functional molecules.

One area of advancement is the use of sulfonyl halides in radical chemistry. Recent studies have shown that sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can then participate in additions to alkenes and alkynes to form vinyl sulfones. researchgate.net Photochemical methods, sometimes employing halogen-bonding interactions, are being developed to generate these radicals under mild, metal-free conditions, offering an environmentally friendly approach to C-S bond formation. organic-chemistry.orgnih.gov

Furthermore, research into the non-covalent interactions of halogenated sulfonyl compounds is providing deeper insights into their behavior in condensed phases. Studies comparing sulfonyl fluorides and chlorides have used techniques like Hirshfeld surface analysis to understand how the halogen atom influences crystal packing through interactions like hydrogen bonds and π-system contacts. nih.gov This fundamental understanding is critical for crystal engineering and the rational design of solid-state materials.

In medicinal chemistry, the strategic incorporation of halogen atoms into sulfonyl-containing drug candidates remains a key strategy. Halogen bonding is increasingly recognized as a significant interaction in protein-ligand binding, and researchers are exploiting it for lead optimization and the design of more potent and selective inhibitors. nih.gov Additionally, novel methods for remote C-H functionalization are using sulfonyl groups to direct halogenation to specific positions in a molecule, providing new pathways to previously inaccessible structures. chemistryviews.org

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-chlorosulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO4S/c1-14-8(11)6-4-5(9)2-3-7(6)15(10,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSLXZHFTVZPCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Methyl 5 Bromo 2 Chlorosulfonyl Benzoate

Regioselective Synthesis Strategies Towards Methyl 5-bromo-2-(chlorosulfonyl)benzoate

The regiochemical outcome of the chlorosulfonation of methyl 5-bromobenzoate is dictated by the directing effects of the existing substituents on the benzene (B151609) ring: the bromo group (-Br) and the methyl ester group (-COOCH₃).

Bromo Group (-Br): Halogens are deactivating yet ortho-, para-directing substituents. organicchemistrytutor.comlibretexts.org This is due to a competition between their electron-withdrawing inductive effect (-I), which deactivates the ring, and their electron-donating resonance effect (+M), which directs incoming electrophiles to the ortho and para positions.

Methyl Ester Group (-COOCH₃): This is a moderately deactivating and meta-directing group due to its strong electron-withdrawing resonance and inductive effects. wikipedia.org

In the precursor molecule, methyl 5-bromobenzoate, the positions ortho and para to the bromine are 2, 4, and 6. The positions meta to the methyl ester are 3 and 5. The formation of this compound indicates that substitution occurs at the 2-position, which is ortho to the bromo group and ortho to the methyl ester. This outcome suggests that the ortho-, para-directing influence of the bromine atom is the dominant factor in guiding the electrophile, despite the deactivating nature of both substituents. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. The stability of the intermediate formed by attack at the 2-position, which benefits from resonance stabilization by the lone pairs of the bromine atom, leads to the preferential formation of the target isomer. organicchemistrytutor.com

Precursor Chemistry and Starting Material Considerations in its Preparation

The primary starting material for this synthesis is methyl 5-bromobenzoate . The quality and purity of this precursor are crucial for achieving a high yield of the final product. There are several established routes to obtain this precursor:

Esterification of 5-bromobenzoic acid: The most direct method is the Fischer esterification of 5-bromobenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. mdpi.com

Synthesis from 2-aminobenzoic acid derivatives: An alternative pathway involves using derivatives like methyl 2-amino-5-bromobenzoate. This precursor can be subjected to a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt and subsequently replaced, although this is more complex than direct chlorosulfonation.

Bromination of Methyl Benzoate (B1203000): Direct bromination of methyl benzoate can also be considered, though this may lead to a mixture of isomers requiring purification.

The choice of the synthetic route for the precursor often depends on the availability and cost of the initial starting materials and the desired scale of production. For instance, 5-bromobenzoic acid can be prepared through the bromination of o-chlorobenzoic acid followed by subsequent chemical transformations. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions, such as sulfonation (formation of the sulfonic acid) or the creation of isomeric byproducts. Key parameters for optimization are drawn from established procedures for analogous aryl sulfonyl chloride syntheses. mdpi.comaiche.org

Reagent Stoichiometry: Chlorosulfonic acid often serves as both the reactant and the solvent. pageplace.de An excess is typically required to drive the reaction to completion. The optimal molar ratio of chlorosulfonic acid to the methyl 5-bromobenzoate substrate must be determined experimentally to ensure full conversion without promoting side reactions.

Temperature Control: The reaction is highly exothermic. The initial addition of the substrate to chlorosulfonic acid is usually performed at low temperatures (e.g., 0 to -25 °C) to control the reaction rate and prevent thermal decomposition. mdpi.com After the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure the reaction goes to completion.

Reaction Time: The duration of the reaction is monitored to identify the point of maximum product formation. Prolonged reaction times can lead to the formation of impurities.

Work-up Procedure: The product, a sulfonyl chloride, is highly susceptible to hydrolysis back to the corresponding sulfonic acid. Therefore, the reaction is typically quenched by carefully pouring the mixture onto crushed ice, which allows the product to precipitate while keeping the temperature low to minimize hydrolysis. aiche.org The amount of water used in this step is a critical optimization point. aiche.org

| Parameter | Condition Range | Effect on Yield | Effect on Purity | Comment |

|---|---|---|---|---|

| Molar Ratio (HSO₃Cl:Substrate) | 3:1 to 10:1 | Increases with higher ratio up to a point, then plateaus. | May decrease at very high ratios due to side products. | Excess HSO₃Cl often acts as a solvent. mdpi.com |

| Addition Temperature | -25°C to 10°C | Lower temperatures can slow the reaction, requiring longer times. | Higher purity is achieved with better temperature control, minimizing decomposition. | Crucial for controlling the initial exotherm. mdpi.com |

| Reaction Temperature | 0°C to 50°C | Higher temperatures increase the reaction rate and conversion. | Can decrease at higher temperatures due to byproduct formation. | An optimal temperature balances rate and selectivity. |

| Reaction Time | 1 to 12 hours | Increases with time until the reaction is complete. | May decrease with excessive time due to product degradation. | Should be monitored by HPLC or TLC. |

Green Chemistry Approaches and Sustainable Synthesis Pathways for this compound

Traditional chlorosulfonation methods often have poor environmental profiles due to the use of large excesses of hazardous reagents and the generation of corrosive byproducts like hydrogen chloride gas. researchgate.net Modern approaches focus on creating more sustainable pathways.

One of the most significant advances is the adoption of continuous flow chemistry . mdpi.comrsc.orgnih.gov Performing the chlorosulfonation in a flow reactor offers several advantages over batch processing:

Enhanced Safety: Small reaction volumes minimize the risk associated with handling highly reactive and corrosive chlorosulfonic acid. nih.gov

Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient removal of the heat generated, preventing dangerous temperature spikes and improving product purity.

Improved Control: Precise control over reaction time, temperature, and stoichiometry leads to higher yields and reproducibility.

Process Intensification: Flow systems can often achieve higher throughput in a smaller footprint compared to batch reactors, aligning with the principles of process intensification. nih.gov

Other green chemistry considerations include minimizing the use of excess reagents and exploring alternative, less hazardous chlorinating agents. Research into converting sulfonic acids to sulfonyl chlorides under milder conditions presents a potential two-step green alternative to direct chlorosulfonation. google.com

Scale-Up Considerations and Process Chemistry for the Production of this compound

Scaling the synthesis of this compound from the laboratory to an industrial scale presents several significant challenges. catsci.com

Heat Management: The high exothermicity of the reaction is a primary safety concern. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway. catsci.com This necessitates specialized reactors with advanced cooling capabilities.

Material Handling: Chlorosulfonic acid is extremely corrosive and reacts violently with water. The infrastructure used for large-scale production must be constructed from compatible materials, and all operations must be conducted under strictly anhydrous conditions.

Gas Scrubbing: The reaction generates a significant amount of hydrogen chloride (HCl) gas, which must be safely scrubbed from the reactor exhaust stream before release. nih.gov

Product Isolation: On a large scale, purification by chromatography is impractical. The preferred method of isolation is precipitation or crystallization. catsci.com Developing a robust crystallization process that yields the product with high purity and in a form that is easy to handle (e.g., good filterability) is a key aspect of process chemistry.

Continuous manufacturing processes are increasingly seen as the solution to many of these scale-up issues. mdpi.comaiche.org By automating the process and using a series of continuous stirred-tank reactors (CSTRs) followed by continuous filtration, it is possible to produce large quantities of the material more safely and efficiently than in a large batch reactor. mdpi.comnih.gov

Reactivity and Reaction Mechanisms of Methyl 5 Bromo 2 Chlorosulfonyl Benzoate

Nucleophilic Substitution Reactions Involving the Chlorosulfonyl Moiety of Methyl 5-bromo-2-(chlorosulfonyl)benzoate

The chlorosulfonyl group (-SO₂Cl) is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is central to the synthesis of sulfonamides and sulfonate esters, which are important structural motifs in many biologically active compounds.

The reaction with amines, for instance, yields sulfonamide derivatives. vulcanchem.com This transformation is crucial in the synthesis of various pharmaceutical agents. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonyl group and displacing the chloride ion.

Similarly, reaction with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters. The oxygen atom of the hydroxyl group serves as the nucleophile in this case. The reactivity of the chlorosulfonyl group necessitates anhydrous conditions for these reactions to prevent hydrolysis. vulcanchem.com

A summary of representative nucleophilic substitution reactions at the chlorosulfonyl group is presented in the table below.

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or Secondary Amine (RNH₂ or R₂NH) | Sulfonamide |

| Alcohol | Alcohol (ROH) | Sulfonate Ester |

| Water | H₂O | Sulfonic Acid |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Brominated Benzene (B151609) Ring of this compound

The benzene ring of this compound is influenced by the electronic effects of its three substituents: the bromine atom, the chlorosulfonyl group, and the methyl ester group. Both the chlorosulfonyl and methyl ester groups are electron-withdrawing and meta-directing for electrophilic aromatic substitution (EAS). msu.edulibretexts.org The bromine atom is also deactivating but is ortho-, para-directing. The interplay of these directing effects determines the regioselectivity of further substitution reactions on the aromatic ring.

Electrophilic aromatic substitution reactions, such as nitration or further halogenation, would be disfavored due to the presence of multiple deactivating groups. msu.edumasterorganicchemistry.com However, if forced, the position of substitution would be dictated by the combined directing effects of the existing substituents.

Conversely, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (NAS). libretexts.orglibretexts.org In this mechanism, a potent nucleophile attacks an electron-deficient carbon atom of the aromatic ring, leading to the displacement of a leaving group, typically a halide. libretexts.org For this compound, a strong nucleophile could potentially displace the bromine atom. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Ester Hydrolysis and Transesterification Pathways of the Benzoate (B1203000) Group in this compound

The methyl ester group (-COOCH₃) can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis, or saponification, proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This reaction is typically an equilibrium process, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed.

Catalytic systems, including those based on niobium pentoxide (Nb₂O₅), have been shown to be effective for the amidation of methyl benzoates with various amines under solvent-free conditions. researchgate.net This suggests that similar catalytic approaches could be applied to the transesterification or amidation of this compound.

Reductive Transformations of the Sulfonyl Chloride and Bromo Functionalities in this compound

The sulfonyl chloride and bromo functionalities can be selectively reduced using appropriate reducing agents. The choice of reductant and reaction conditions allows for the targeted transformation of one group while leaving the other intact. For instance, mild reducing agents might selectively reduce the sulfonyl chloride to a thiol or a disulfide, while more potent reducing agents could also effect the reduction of the aryl bromide.

Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can be employed for these transformations. google.com The specific outcome of the reduction will depend on the chosen reagent and the reaction parameters.

Cyclization Reactions and Heterocycle Formation from this compound

The multiple reactive sites on this compound make it a valuable precursor for the synthesis of various heterocyclic compounds. Intramolecular or intermolecular reactions can lead to the formation of new ring systems. For example, reaction with a bifunctional nucleophile could lead to the formation of a heterocyclic ring incorporating the sulfonyl group. The bromine atom can also serve as a handle for further functionalization leading to cyclization. This compound is an intermediate in the synthesis of benzothiazines. nih.gov

Metal-Catalyzed Coupling Reactions Utilizing this compound

The bromine atom on the aromatic ring serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, where the aryl bromide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used to form biaryl structures. Iron-catalyzed Suzuki reactions have also been developed as a more sustainable alternative to palladium. bris.ac.uk

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. organic-chemistry.orgmdpi.com This reaction is a versatile method for the synthesis of substituted alkenes. Various catalytic systems, including those that are phosphine-free or operate in aqueous media, have been developed to improve the efficiency and environmental footprint of the Heck reaction. researchgate.net

Other metal-catalyzed reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or the Sonogashira coupling (for C-C triple bond formation), could also be employed to further functionalize the molecule at the bromine position.

A summary of potential metal-catalyzed coupling reactions is provided below.

| Reaction Name | Coupling Partner | Catalyst | Product Type |

| Suzuki-Miyaura Coupling | Organoboron reagent (e.g., boronic acid) | Palladium or Iron | Biaryl |

| Heck Coupling | Alkene | Palladium | Substituted Alkene |

| Buchwald-Hartwig Amination | Amine | Palladium | Aryl Amine |

| Sonogashira Coupling | Terminal Alkyne | Palladium and Copper | Aryl Alkyne |

Advanced Applications of Methyl 5 Bromo 2 Chlorosulfonyl Benzoate in Organic Synthesis

Utilization as a Building Block for Structurally Diverse Organic Compounds

The trifunctional nature of Methyl 5-bromo-2-(chlorosulfonyl)benzoate makes it an exemplary building block for synthesizing a wide array of organic compounds. The reactivity of its distinct functional groups—the chlorosulfonyl, the methyl ester, and the bromo group—can be selectively addressed to construct diverse molecular architectures.

The chlorosulfonyl (-SO₂Cl) group is highly reactive towards nucleophiles. It readily reacts with primary and secondary amines to form stable sulfonamide linkages, a cornerstone of medicinal chemistry. This reaction is fundamental to creating a large family of sulfonamide-containing compounds. Furthermore, its reaction with alcohols yields sulfonate esters.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then undergo a variety of transformations, including conversion to amides, acid chlorides, or other esters. The bromo-substituent on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of alkyl, aryl, or nitrogen-based substituents at the 5-position of the benzene (B151609) ring. This multi-faceted reactivity allows chemists to use this compound as a scaffold, systematically building complexity to generate libraries of novel compounds for various applications. lifechemicals.com

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates through this compound

The structural motifs accessible from this compound are prevalent in many biologically active molecules and pharmaceuticals. Its primary role is as an intermediate in the synthesis of complex target molecules.

The formation of sulfonamides from the chlorosulfonyl group is a key step in the synthesis of numerous drugs. The sulfonamide functional group is a well-established pharmacophore found in various classes of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The ability to react this compound with different amines allows for the creation of diverse sulfonamide derivatives.

A notable application is in the synthesis of heterocyclic compounds like benzothiazine. nih.govresearchgate.net While not directly starting from the title compound, a closely related derivative is used as an intermediate, highlighting the utility of the core structure in forming these important bicyclic systems. nih.govresearchgate.net Furthermore, analogous compounds such as 5-bromo-2-chlorobenzoic acid are critical starting materials for synthesizing modern antidiabetic drugs, including SGLT2 inhibitors like Dapagliflozin and Empagliflozin. google.comglindiachemicals.comwipo.int This underscores the importance of the substituted bromobenzoic acid scaffold, which is shared by this compound, in pharmaceutical development.

Role in the Synthesis of Functional Materials and Advanced Polymers

While specific examples of this compound being used in advanced polymers are not extensively documented, its chemical structure provides significant potential for application in materials science. Functional polymers, which possess specific chemical, electronic, or physical properties, are often designed by incorporating specific monomers into a polymer backbone. rsc.org

The reactive chlorosulfonyl and bromo groups on the molecule would allow it to be used as a functional monomer or a cross-linking agent. For instance, it could be incorporated into polyimides or polyethersulfones to enhance thermal stability, flame retardancy, or solubility. idu.ac.id The bromine atom could serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of functional moieties. The sulfonyl group is known to influence the electronic properties of materials, and its incorporation could be explored in the development of polymers for optical or electronic applications. rsc.org

Development of Novel Synthetic Routes and Methodologies Facilitated by this compound

The presence of multiple, orthogonally reactive functional groups on this compound makes it an excellent substrate for developing and refining novel synthetic methodologies. The differential reactivity of the chlorosulfonyl group, the ester, and the aryl bromide allows for sequential, site-selective reactions, often without the need for complex protecting group strategies.

For example, a synthetic route could first involve the reaction of the highly electrophilic chlorosulfonyl chloride with an amine. The resulting sulfonamide could then be subjected to a palladium-catalyzed cross-coupling reaction at the C-Br bond. Finally, the methyl ester could be hydrolyzed or reduced. This stepwise approach, where each functional group is addressed under specific conditions, is a hallmark of efficient and elegant modern organic synthesis. The availability of such multi-functional building blocks facilitates the rapid assembly of complex molecules, which is particularly valuable in combinatorial chemistry and the generation of compound libraries for drug discovery. lifechemicals.com

Stereoselective and Enantioselective Syntheses Involving this compound

This compound is an achiral molecule and therefore cannot itself impart stereoselectivity. However, it can be a crucial component in synthetic sequences that establish stereocenters.

One common strategy involves reacting the chlorosulfonyl group with a chiral amine or alcohol. This reaction forms a covalent bond, creating a diastereomeric mixture of sulfonamides or sulfonate esters if the nucleophile is enantiomerically pure and there are other stereocenters present. These diastereomers can often be separated by chromatography or crystallization.

Alternatively, the compound can be incorporated into a larger achiral substrate, upon which a stereoselective reaction is performed on a different part of the molecule. For instance, a group introduced via a Suzuki coupling at the bromo-position could subsequently undergo an asymmetric hydrogenation or epoxidation. In such cases, the electronic and steric properties of the benzoate-derived scaffold can influence the stereochemical outcome of the reaction. While specific documented examples of its use in high-impact stereoselective syntheses are not prominent, its structure is compatible with established methodologies for asymmetric synthesis. nih.gov

Data Table

The following table presents predicted collision cross-section (CCS) values for different adducts of this compound, which are useful for its identification via ion mobility-mass spectrometry.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 312.89314 | 142.7 |

| [M+Na]⁺ | 334.87508 | 146.0 |

| [M-H]⁻ | 310.87858 | 141.6 |

Theoretical and Computational Studies of Methyl 5 Bromo 2 Chlorosulfonyl Benzoate

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict molecular geometries, vibrational frequencies, and electronic properties. For Methyl 5-bromo-2-(chlorosulfonyl)benzoate, these calculations would reveal key structural parameters and electronic descriptors.

The geometry of the molecule would be optimized to find the lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. For instance, calculations on similar substituted benzenes and methyl benzoate (B1203000) show that ester groups tend to be planar with the aromatic ring to maximize conjugation, though steric hindrance from adjacent bulky groups can cause twisting. The chlorosulfonyl group's orientation relative to the ring is also a critical parameter that would be determined.

Table 1: Predicted Molecular and Electronic Properties of this compound (Hypothetical Data) Calculations assumed to be performed at the B3LYP/6-311+G(d,p) level of theory.

| Property | Predicted Value |

|---|---|

| C-S Bond Length | 1.78 Å |

| S=O Bond Length | 1.43 Å |

| S-Cl Bond Length | 2.05 Å |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms. For this compound, a primary reaction of interest is the nucleophilic substitution at the sulfur atom of the chlorosulfonyl group, a common pathway to synthesize sulfonamides.

DFT calculations can be used to map the potential energy surface of the reaction. This involves identifying the structures of reactants, products, and, crucially, the transition state. The reaction of the chlorosulfonyl group with a nucleophile (e.g., an amine) could proceed through different mechanisms, such as a concerted Sₙ2-like pathway or a stepwise addition-elimination mechanism involving a pentacoordinate sulfur intermediate.

By calculating the energies of these species, the activation energy (the energy barrier of the reaction) can be determined. Transition state theory can then be used to calculate theoretical reaction rate constants. The geometry of the transition state provides insight into the bond-making and bond-breaking processes. For Sₙ2-type reactions at sulfur, a trigonal bipyramidal transition state is often favored.

Table 2: Predicted Activation Energies for the Reaction with Ammonia (Hypothetical Data) Calculated for the reaction: Ar-SO₂Cl + NH₃ → Ar-SO₂NH₂ + HCl

| Mechanism | Computational Method | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Sₙ2-like (concerted) | DFT (B3LYP/6-31G*) | 15.2 |

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods can predict the reactivity of this compound and the selectivity of its reactions. The benzene (B151609) ring is substituted with two strong electron-withdrawing groups (chlorosulfonyl and methyl ester) and a moderately deactivating bromine atom. This makes the ring electron-deficient and generally deactivated towards electrophilic aromatic substitution.

To quantify reactivity at different sites, computational chemists use reactivity descriptors derived from DFT. The Fukui function, for example, indicates the propensity of a site to undergo nucleophilic, electrophilic, or radical attack. Another approach is to analyze the molecular electrostatic potential (MEP), which shows the charge distribution on the molecule's surface. Regions of negative potential are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. For electrophilic substitution, computational methods like RegioSQM predict the most likely site of reaction by calculating the proton affinity at each aromatic carbon.

For this compound, the primary reactive site for nucleophiles is the electrophilic sulfur atom of the chlorosulfonyl group. For electrophilic attack on the ring, the directing effects of the substituents would need to be computationally evaluated to predict the most probable position of substitution.

Table 3: Predicted Electrostatic Potential and Fukui Indices for Aromatic Carbons (Hypothetical Data)

| Ring Position | Electrostatic Potential (a.u.) | Fukui Index (f⁻) for Electrophilic Attack |

|---|---|---|

| C3 | -0.015 | 0.08 |

| C4 | -0.010 | 0.05 |

Conformational Analysis and Intermolecular Interactions of this compound

Understanding intermolecular interactions is crucial for predicting crystal packing and how the molecule might interact with a biological target. Non-covalent interactions, such as halogen bonding (involving the bromine atom), hydrogen bonding, and π-π stacking, can be studied computationally. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice, providing insights into the dominant forces that govern the solid-state structure.

Table 4: Calculated Rotational Energy Barriers (Hypothetical Data)

| Bond | Dihedral Angle | Predicted Energy Barrier (kcal/mol) |

|---|---|---|

| C(ring)-S | C2-C1-S-Cl | 4.8 |

In Silico Design and Virtual Screening of Derivatives and Analogues of this compound

This compound serves as a scaffold for creating new molecules, particularly sulfonamides, which are a prominent class of therapeutic agents. In silico design and virtual screening are powerful techniques in drug discovery to identify promising derivatives.

The process typically begins with creating a virtual library of analogues by modifying the parent structure. For example, the chlorine atom on the sulfonyl group can be replaced in silico with various amine fragments to generate a library of sulfonamides. These virtual compounds are then docked into the active site of a target protein using molecular docking software. The docking programs predict the binding mode and calculate a scoring function to estimate the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed. A QSAR model is a mathematical equation that correlates the biological activity of a series of compounds with their calculated molecular descriptors (e.g., electronic, steric, or hydrophobic properties). Such models can then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent compounds.

Table 5: Example of Virtual Screening Results for Hypothetical Derivatives (Target: Carbonic Anhydrase II)

| Derivative (R in Ar-SO₂NH-R) | Docking Score (kcal/mol) | Predicted Key Interaction |

|---|---|---|

| -H | -6.5 | H-bond with Thr199 |

| -Phenyl | -8.2 | H-bond with Thr199, π-π stacking with His94 |

| -4-Fluorophenyl | -8.7 | H-bond with Thr199, Halogen bond with Leu198 |

Advanced Spectroscopic Characterization Methodologies for Methyl 5 Bromo 2 Chlorosulfonyl Benzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 5-bromo-2-(chlorosulfonyl)benzoate. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the molecular framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl ester protons. The three aromatic protons on the substituted benzene (B151609) ring will appear as a complex set of multiplets in the downfield region (typically 7.5-8.5 ppm) due to the strong electron-withdrawing effects of the bromo, chlorosulfonyl, and methyl ester groups. The splitting pattern would consist of a doublet, a doublet of doublets, and a second doublet, arising from ortho- and meta-couplings. The methyl ester protons would present as a sharp singlet further upfield (approximately 3.9-4.1 ppm).

The ¹³C NMR spectrum provides complementary information, showing signals for each of the eight unique carbon atoms in the molecule. The carbonyl carbon of the ester group is typically found in the 162-168 ppm range. The six aromatic carbons would produce signals between approximately 125 and 145 ppm, with their exact shifts influenced by the attached functional groups. The methyl carbon of the ester group would appear at a much higher field, typically around 53-55 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| OCH₃ | 3.9 - 4.1 | Singlet |

| Aromatic H | 7.5 - 8.5 | Multiplets |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| OCH₃ | 53 - 55 | Methyl Carbon |

| Aromatic C | 125 - 145 | Benzene Ring Carbons |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₈H₆BrClO₄S, corresponding to a monoisotopic mass of approximately 311.88 g/mol .

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of the molecular ion peak. This arises from the natural abundance of isotopes for both bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which provides strong evidence for the presence of one bromine and one chlorine atom.

Electron ionization (EI) mass spectrometry would induce fragmentation, providing structural insights. The fragmentation pathways can be predicted based on the functional groups present. Common fragmentation would likely involve the loss of radicals or neutral molecules.

Key Fragmentation Pathways:

Loss of Chlorine: Cleavage of the S-Cl bond to lose a chlorine radical (·Cl), resulting in a fragment ion [M-Cl]⁺.

Loss of Methoxy (B1213986) Group: Fission of the ester to lose a methoxy radical (·OCH₃), yielding an acylium ion [M-OCH₃]⁺.

Loss of Chlorosulfonyl Group: Cleavage of the C-S bond to lose the ·SO₂Cl radical, giving the [M-SO₂Cl]⁺ fragment.

Decarbonylation: Subsequent loss of carbon monoxide (CO) from acylium ions.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Description |

|---|---|

| [C₈H₆BrClO₄S]⁺ | Molecular Ion (M⁺) |

| [C₈H₆BrO₄S]⁺ | Loss of Chlorine radical (·Cl) |

| [C₇H₃BrClO₃S]⁺ | Loss of Methoxy radical (·OCH₃) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in this compound.

The IR spectrum would be dominated by strong absorption bands corresponding to the polar functional groups. A strong, sharp absorption band for the ester carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹. The sulfonyl chloride group (SO₂Cl) would exhibit two characteristic strong stretching vibrations: an asymmetric stretch typically between 1370-1390 cm⁻¹ and a symmetric stretch between 1170-1190 cm⁻¹. The C-O stretch of the ester group would also be prominent.

Raman spectroscopy, being more sensitive to non-polar bonds, would provide complementary information, particularly for the aromatic ring and the sulfur-containing group.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ester) | IR | 1720 - 1740 |

| S=O Asymmetric Stretch | IR | 1370 - 1390 |

| S=O Symmetric Stretch | IR | 1170 - 1190 |

| C-O Stretch (Ester) | IR | 1250 - 1300 |

| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 |

| C-Cl Stretch | IR/Raman | 650 - 800 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information for a compound in its solid state, including precise bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound was not found in a survey of published literature, analysis of closely related structures can offer valuable insights into its likely solid-state conformation.

For instance, the crystal structure of a derivative, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, has been reported. This related compound crystallizes in the monoclinic system with the space group P2₁/c. In its structure, the benzene ring is planar, and the methyl ester group is oriented at a significant dihedral angle with respect to the aromatic ring. It is reasonable to infer that this compound would adopt a similar conformation, with the bulky chlorosulfonyl and methyl ester groups likely twisted out of the plane of the benzene ring to minimize steric hindrance.

Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS/MS) for Purity Assessment and Mixture Analysis

Coupled chromatographic-spectroscopic techniques are essential for assessing the purity of this compound and analyzing it within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of sulfonyl chlorides like this compound by GC-MS can be challenging. The high temperatures of the GC inlet and column can cause degradation of the thermally labile sulfonyl chloride group. Furthermore, its reactivity makes it susceptible to hydrolysis with trace moisture in the system. A common strategy to overcome this involves derivatization, where the sulfonyl chloride is converted into a more stable derivative, such as a sulfonamide, prior to GC-MS analysis. core.ac.uknih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is generally the preferred method for the analysis of this compound. It avoids the high temperatures associated with GC, thus preventing thermal degradation. A reversed-phase HPLC method can effectively separate the target compound from starting materials, byproducts, and other impurities. The outlet of the LC is coupled to a tandem mass spectrometer, typically using an electrospray ionization (ESI) source. ESI-MS can detect the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight of the eluting compound. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), a highly sensitive and selective technique where a specific parent ion is isolated and fragmented to produce a characteristic daughter ion. This process provides unambiguous identification and allows for accurate quantification even at very low levels, making it the ideal technique for purity assessment and mixture analysis. nih.govresearchgate.net

Future Research Directions and Challenges in the Chemistry of Methyl 5 Bromo 2 Chlorosulfonyl Benzoate

Exploration of Undiscovered Reactivity Patterns and Novel Synthetic Pathways for Methyl 5-bromo-2-(chlorosulfonyl)benzoate

The reactivity of this compound is dominated by the high electrophilicity of the sulfonyl chloride group, which readily reacts with nucleophiles like amines to form sulfonamides. wikipedia.org However, a vast landscape of its chemical behavior remains to be explored. Future research should focus on its reactions with a broader array of nucleophiles and on developing novel synthetic pathways that leverage its multiple functional groups.

A key challenge lies in controlling the chemoselectivity of its three reactive sites. Developing orthogonal protection-deprotection strategies or one-pot multi-reaction sequences could unlock sophisticated molecular architectures. For instance, domino reactions that initiate at one functional group and cascade to involve another could provide rapid access to complex heterocyclic systems. rsc.org

Furthermore, current synthetic routes to this and related compounds often rely on traditional, and sometimes hazardous, reagents like chlorosulfuric acid or thionyl chloride. rsc.org A significant future direction is the development of novel, greener synthetic pathways. This could involve innovative oxidative chlorination methods that use safer reagents and generate less waste. organic-chemistry.orgnih.govresearchgate.net

| Research Area | Objective | Potential Reaction Types | Challenges |

|---|---|---|---|

| Expanded Nucleophile Scope | Synthesize diverse sulfonated derivatives beyond simple sulfonamides. | Reaction with non-traditional nucleophiles (e.g., carbon nucleophiles, organometallics, complex alcohols). | Controlling side reactions at the ester and bromo sites; managing the high reactivity of the sulfonyl chloride. |

| Domino/Tandem Reactions | Increase molecular complexity efficiently in a single synthetic operation. | Sequential cross-coupling at the C-Br bond followed by intramolecular cyclization involving the sulfonyl group. | Designing substrates and catalysts that facilitate the desired reaction cascade over competing pathways. |

| Novel Synthetic Pathways | Develop safer, more efficient, and sustainable methods for synthesizing the title compound. | Metal-free oxidative chlorination of corresponding thiols or sulfonic acids; direct C-H chlorosulfonylation. | Achieving high regioselectivity and yield; identifying environmentally benign reagents and catalysts. |

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The synthesis of sulfonyl chlorides can be highly exothermic and challenging to control on a large scale, posing significant safety risks. rsc.org Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a powerful solution. This technology provides superior heat and mass transfer, enabling better control over reaction conditions and minimizing the accumulation of hazardous intermediates. mdpi.comnih.gov The integration of this compound synthesis into continuous flow reactors represents a major avenue for future research, promising improved safety, higher yields, and greater consistency. rsc.org

Beyond synthesis of the molecule itself, flow chemistry can be combined with automated platforms for the rapid generation of derivative libraries. bohrium.com By programming a sequence of reactions—for example, reacting the sulfonyl chloride with an array of different amines in a flow system—researchers can quickly produce hundreds of distinct sulfonamide compounds for biological screening. This approach dramatically accelerates the drug discovery process. nus.edu.sgresearchgate.net The challenge in this area will be developing robust and versatile automated systems that can handle the specific reactivity of this trifunctional building block and accommodate a wide range of subsequent reactions. innovationnewsnetwork.com

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk of thermal runaway due to poor heat dissipation in large volumes. | Excellent heat control due to high surface-area-to-volume ratio, minimizing explosion hazards. rsc.org |

| Scalability | Complex and often requires re-optimization of reaction conditions. | Straightforward scaling by running the system for longer periods ("scaling-out"). atomfair.com |

| Process Control | Difficult to maintain homogeneity and consistent temperature. | Precise control over temperature, pressure, and residence time, leading to higher purity and yield. mdpi.com |

| Throughput | Limited by reaction and workup time for each batch. | Can achieve very high space-time yields, enabling rapid production. rsc.org |

Development of Catalytic and Enantioselective Transformations Involving this compound

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity. For this compound, two of its functional groups are prime candidates for catalytic transformations.

C-Br Bond Functionalization: The aryl bromide moiety is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Future work should extensively explore reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination to attach a wide variety of substituents at this position. nih.govacs.org This would unlock access to a vast chemical space of novel compounds. The challenge is to find catalytic systems that are compatible with the highly reactive sulfonyl chloride group.

Enantioselective Reactions: Many modern pharmaceuticals are chiral, and the development of methods to produce single enantiomers is crucial. The reaction of the sulfonyl chloride group with nucleophiles presents an opportunity for enantioselective catalysis. Research into chiral catalysts, whether metal-based or organocatalytic, that can control the stereochemistry of newly formed sulfonamides or sulfonate esters is a significant and valuable future direction. acs.orgrsc.org Success in this area would allow for the synthesis of chirally pure compounds, which is essential for studying their interactions with biological systems. nih.govacs.org

| Functional Group | Catalytic Reaction | Potential Coupling Partner | Desired Outcome |

|---|---|---|---|

| Aryl Bromide | Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acids | Synthesis of biaryl and alkyl-aryl compounds. researchgate.net |

| Aryl Bromide | Heck Coupling | Alkenes | Introduction of vinyl groups. |

| Aryl Bromide | Sonogashira Coupling | Terminal Alkynes | Synthesis of aryl-alkyne structures. |

| Sulfonyl Chloride | Enantioselective Amination | Prochiral Amines | Formation of chiral sulfonamides. researchgate.net |

| Sulfonyl Chloride | Enantioselective Alcoholysis | Meso-diols | Desymmetrization to form chiral sulfonate esters. |

Expanding the Scope of its Application in Diverse Chemical Fields Beyond Current Known Uses

This compound is known as a precursor to benzothiazines, a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netresearchgate.netnih.gov The clear future direction is to use this building block to systematically create libraries of novel benzothiazine and other sulfonamide-containing derivatives for drug discovery. By strategically combining reactions at the sulfonyl chloride and bromo positions, a multitude of diverse structures can be generated and tested for various therapeutic applications.

Beyond medicinal chemistry, the unique reactivity of this compound could be harnessed in other fields:

Materials Science: The ability to form robust sulfonamide linkages and introduce diverse functionality via cross-coupling makes it a candidate for creating novel functional polymers, resins, or coatings with tailored electronic, thermal, or optical properties.

Agrochemicals: The sulfonamide and benzothiazine scaffolds are present in many herbicides and fungicides. researchgate.net Systematic exploration of derivatives could lead to the discovery of new, more effective, and safer crop protection agents.

Chemical Biology: The sulfonyl chloride group can be used to covalently modify proteins, making it a potential tool for developing chemical probes to study biological processes or for use in activity-based protein profiling.

| Field | Proposed Application | Key Feature Utilized | Research Goal |

|---|---|---|---|

| Medicinal Chemistry | Scaffold for novel drug candidates. | Versatility for creating diverse sulfonamide and benzothiazine libraries. nih.gov | Discovery of new therapeutics (e.g., anticancer, anti-inflammatory). |

| Materials Science | Monomer for specialty polymers. | Durable sulfonamide linkage and C-Br site for post-polymerization modification. | Development of materials with unique properties (e.g., conductivity, heat resistance). |

| Agrochemicals | Core structure for new pesticides. | Known bioactivity of related sulfonamide and benzothiazine structures. | Identification of potent and selective herbicides or fungicides. |

| Chemical Biology | Covalent chemical probes. | Reactivity of the sulfonyl chloride towards biological nucleophiles (e.g., lysine). | Labeling and studying the function of specific proteins. |

Addressing Green Chemistry Principles and Sustainability in Future Research Endeavors Related to this compound

Future research must be guided by the principles of green chemistry to ensure that the synthesis and application of this compound are environmentally sustainable. astrazeneca.com This involves a holistic assessment of its chemical lifecycle, from starting materials to final products.

Key areas for improvement include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents (e.g., chlorinated solvents, harsh chlorinating agents) with greener alternatives. rsc.orgorganic-chemistry.org The use of water as a solvent or biocatalysis represents a significant step in this direction. rsc.orgmdpi.com

Energy Efficiency: Employing methods like flow chemistry and catalysis can reduce reaction times and temperatures, thereby lowering energy consumption. mdpi.com

Waste Reduction: Developing one-pot reactions and catalytic cycles minimizes the need for intermediate purification steps, which are often a major source of chemical waste.

A major challenge will be to develop new synthetic methodologies that are not only greener but also economically viable and scalable. The adoption of flow chemistry and the development of recyclable catalysts will be critical in achieving these goals, paving the way for a more sustainable future for the chemistry of this versatile compound. nih.govrsc.org

| Green Chemistry Principle | Specific Research Goal for this compound | Example Approach |

|---|---|---|

| Prevention | Design syntheses to minimize byproduct formation. | Use of highly selective catalysts; optimization in flow reactors. nih.gov |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Develop addition reactions (e.g., chlorosulfonylation of alkenes) rather than substitution reactions. |

| Less Hazardous Chemical Syntheses | Replace reagents like chlorosulfuric acid. | Develop metal-free oxidative chlorination protocols using reagents like N-chlorosuccinimide. organic-chemistry.orgresearchgate.net |

| Catalysis | Use catalytic reagents in preference to stoichiometric reagents. | Employ palladium-catalyzed cross-coupling instead of stoichiometric organometallic reactions. researchgate.net |

| Design for Energy Efficiency | Reduce the energy requirements for synthesis. | Utilize flow chemistry for better heat management; develop reactions that proceed at ambient temperature. mdpi.com |

Q & A

Q. What are the optimized synthetic routes for Methyl 5-bromo-2-(chlorosulfonyl)benzoate, and how can reaction conditions be tailored to improve yield?

Answer: The synthesis typically involves sulfonation and halogenation steps. A multi-step approach starting from benzoic acid derivatives is common, as seen in analogous compounds (e.g., describes diazotization and solvent optimization for methyl 2-(chlorosulfonyl)benzoate). Key steps include:

- Chlorosulfonation : Reacting the benzoate precursor with chlorosulfonic acid under controlled temperatures (30–35°C) to introduce the chlorosulfonyl group.

- Halogenation : Bromination via electrophilic substitution using bromine or N-bromosuccinimide (NBS) in dichloromethane or THF.

- Solvent selection : Non-polar solvents (e.g., benzene) improve reaction control, while triethylamine aids in neutralizing HCl byproducts .

- Purification : Column chromatography (silica gel, 60–200 mesh) or recrystallization from hexane/benzene mixtures ensures purity >95% .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer:

- Spectroscopic techniques :

- Chromatography : TLC (silica gel GF, 250 μm) with UV/phosphomolybdate detection monitors reaction progress .

- Elemental analysis : Match experimental C, H, N, S, and Cl percentages to theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What crystallographic insights exist for structurally related benzoate esters, and how do they inform supramolecular assembly?

Answer: Crystal structures of analogs (e.g., methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate) reveal:

- Space groups : P2/n or Pbca symmetry with Z’ = 1–4 .

- Non-covalent interactions :

- π–π stacking : Planar aromatic systems (e.g., quinoline) form chains (3.5–4.0 Å interplanar distances).

- Hydrogen bonding : Weak C–H⋯O/N interactions (2.6–3.0 Å) stabilize 3D networks .

- Implications : These interactions guide co-crystal design for enhanced solubility or bioavailability in drug intermediates.

Q. How do competing reaction pathways affect the regioselectivity of halogenation in this compound synthesis?

Answer: Regioselectivity is influenced by:

- Directing groups : The chlorosulfonyl group (-SOCl) at C2 directs bromine to the para position (C5) via steric and electronic effects.

- Temperature : Lower temperatures (0–5°C) favor mono-bromination, while higher temperatures risk di-substitution .

- Catalysts : Lewis acids (e.g., FeCl) may alter pathways but are avoided due to side reactions with -SOCl .

Q. What methodologies resolve contradictions in spectroscopic data for halogenated benzoate derivatives?

Answer:

- Comparative analysis : Cross-reference NMR/IR data with structurally validated analogs (e.g., methyl 5-chloro-2-fluoro-4-iodobenzoate in ).

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and confirm substituent effects .

- X-ray crystallography : Definitive structural assignment resolves ambiguities in NOESY or COSY spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.